molecular formula C26H28N2O2 B5067849 {2,7-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone

{2,7-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone

Cat. No.: B5067849
M. Wt: 400.5 g/mol
InChI Key: ONHBSDZORMIISU-UHFFFAOYSA-N
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Description

The compound {2,7-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,7-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method is the condensation of 2,7-dimethylquinoline with 4-methylphenylamine under acidic conditions to form the intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

{2,7-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

{2,7-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {2,7-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-hydroxy-2-quinolones

Uniqueness

What sets {2,7-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone apart is its unique combination of substituents on the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[2,7-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-17-5-10-21(11-6-17)27-24-16-19(3)28(25-15-18(2)7-14-23(24)25)26(29)20-8-12-22(30-4)13-9-20/h5-15,19,24,27H,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHBSDZORMIISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=C(C=C2)C)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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